Homoeriodictyol

Overview

Description

Homoeriodictyol is a naturally occurring flavonoid compound and is a common component of many plant species. It is also found in some fruits and vegetables, as well as in some wines, beer, and tea. This compound has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Pharmacokinetics and Interactions

A study on Viscum coloratum explored the pharmacokinetic interactions among its co-existing ingredients, including homoeriodictyol derivatives. It was found that these components mutually influenced each other's absorption, distribution, metabolism, and elimination in vivo, suggesting complex pharmacokinetic interactions within traditional Chinese medicine preparations (Ma et al., 2015).

Synthesis and Analysis

A novel synthesis route for this compound was established, providing a method for its isolation from Zanthoxylum budrunga and synthesis in good yields. This advancement aids in the structural study and potential applications of this compound (Shetgiri & Rege, 2003).

Biotechnological Production

Research into the biotechnological production of this compound involved using recombinant Yarrowia lipolytica to transfer a methyl group to eriodictyol, demonstrating an alternative and potentially less polluting method for synthesizing this compound compared to traditional extraction or chemical synthesis methods (Liu et al., 2013).

Bitter Masking Properties

This compound and related compounds have been studied for their capacity to mask bitterness in pharmaceutical and food applications. Specifically, its sodium salt has shown broad activity in reducing the bitterness of various compounds, making it a promising candidate for improving the taste profiles of certain products (Ley et al., 2005).

Anticancer Research

In the realm of anticancer research, this compound, along with persicogenin, was investigated for its effects on MCF-7, HeLa, and HT-29 cells. The study reported significant reductions in cell survival, suggesting the potential of these compounds in cancer treatment applications (Saquib et al., 2020).

Mechanism of Action

Target of Action

Homoeriodictyol, a dihydroflavonoid extracted from various plants, has been confirmed to display a relationship with neuroprotection . The primary target of this compound is the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .

Mode of Action

This compound interacts with its primary target, the NLRP3 inflammasome, by inhibiting its activation . This interaction results in a decrease in the levels of inflammatory factors in the brain .

Biochemical Pathways

This compound affects various cellular and molecular pathways. It has been found to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . In Alzheimer’s disease (AD) models, this compound has been shown to improve memory impairment in Aβ25–35-induced mice by inhibiting the NLRP3 inflammasome .

Pharmacokinetics

It’s known that flavonoids, the class of compounds to which this compound belongs, are generally absorbed slowly when consumed, and are metabolized in the liver to various forms .

Result of Action

The molecular and cellular effects of this compound’s action include reduced neuronal damage in mouse brain tissue, decreased Aβ levels in the brain, downregulated oxidative stress and apoptosis levels, and improved learning and memory capacity . Moreover, this compound has been shown to ameliorate immune cell disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound from lignin derivatives in Saccharomyces cerevisiae was enhanced by regulating strategies such as enhanced CoA supply, suppression of branch pathways, and upregulation of the rate-limiting enzymes .

Biochemical Analysis

Biochemical Properties

Homoeriodictyol plays a significant role in biochemical reactions, particularly in the methylation processes. It is synthesized from eriodictyol through the action of flavone 3’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to eriodictyol . This reaction is crucial for the formation of methoxyflavonoids, which have diverse biological activities. This compound interacts with various enzymes and proteins, including those involved in antioxidant and anti-inflammatory pathways. These interactions often involve the modulation of enzyme activity, either through direct binding or by influencing the expression of the enzymes involved.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for inflammatory responses . Additionally, this compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators. Additionally, this compound can activate antioxidant pathways by increasing the expression of genes encoding for antioxidant enzymes like superoxide dismutase (SOD) and catalase. These molecular interactions highlight the compound’s dual role in modulating inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its biological activity for several weeks when stored properly. In vitro studies have demonstrated that the compound’s effects on cellular functions, such as reducing oxidative stress and inflammation, are sustained over time, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing inflammation and oxidative stress without significant adverse effects . At high doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is essential to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its synthesis and degradation. It is metabolized in the liver by enzymes such as cytochrome P450s, which convert it into various metabolites . These metabolites can then be further processed or excreted. This compound also influences metabolic flux by modulating the activity of enzymes involved in detoxification and antioxidant pathways. For instance, it can enhance the activity of glutathione S-transferase, an enzyme crucial for detoxifying harmful compounds.

properties

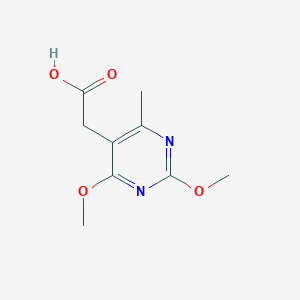

IUPAC Name |

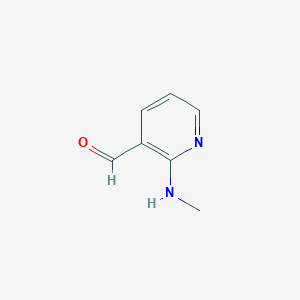

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020066 | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69097-98-9 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOERIODICTYOL (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)